molecular formula C12H17N3O4 B6604360 2,4-Dinitro-N,N-dipropylaniline CAS No. 54718-72-8

2,4-Dinitro-N,N-dipropylaniline

Cat. No.: B6604360
CAS No.: 54718-72-8
M. Wt: 267.28 g/mol
InChI Key: OFXCRXLTJJLOIB-UHFFFAOYSA-N
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Description

IUPAC Name: 4-(Methylsulfonyl)-2,6-dinitro-N,N-dipropylaniline
Common Name: Nitralin
Molecular Formula: C₁₃H₁₈N₃O₆S
CAS Registry Number: 4726-14-1

Nitralin is a dinitroaniline herbicide primarily used for pre-emergence weed control in crops such as cotton, cucumbers, and soybeans. It inhibits microtubule assembly during cell division, disrupting root development in germinating weeds . Nitralin’s chemical structure features a methylsulfonyl group at the 4-position and two nitro groups at the 2- and 6-positions of the benzene ring, with dipropylamine substituents on the nitrogen atom. Studies highlight its moderate soil mobility, with residues typically confined to the tilled soil layer (0–15 cm depth) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dinitro-N,N-dipropylaniline typically involves the nitration of aniline derivatives followed by alkylation. One common method includes the reaction of 2,4-dinitrochlorobenzene with ammonium acetate under reflux conditions to form 2,4-dinitroaniline. This intermediate is then alkylated using propyl halides under basic conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and selective nitration and alkylation processes. This method reduces the need for intermediate separation and minimizes solvent usage, making it more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dinitro-N,N-dipropylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Dinitro-N,N-dipropylaniline has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its effects on microtubule formation in plant cells, providing insights into cell division and growth processes.

    Medicine: Investigated for potential use in developing new herbicides with improved selectivity and reduced environmental impact.

    Industry: Utilized in the formulation of herbicidal products for agricultural use

Mechanism of Action

The primary mechanism of action of 2,4-Dinitro-N,N-dipropylaniline involves the inhibition of microtubule polymerization. The compound binds to tubulin proteins, preventing their assembly into microtubules, which are essential for cell division. This disruption leads to the inhibition of cell growth and division, effectively controlling weed growth .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs in the Dinitroaniline Class

The dinitroaniline herbicides share a common backbone of a nitro-substituted benzene ring with alkylamine substituents. Key analogs include:

Compound Name IUPAC Name Molecular Formula Key Modifications Herbicidal Activity
Nitralin 4-(Methylsulfonyl)-2,6-dinitro-N,N-dipropylaniline C₁₃H₁₈N₃O₆S 4-methylsulfonyl group Pre-emergence root inhibitor
Trifluralin α,α,α-Trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine C₁₃H₁₆F₃N₃O₄ 4-trifluoromethyl group Broad-spectrum pre-emergence
Benefin N-Butyl-N-ethyl-α,α,α-trifluoro-2,6-dinitro-p-toluidine C₁₃H₁₆F₃N₃O₄ Ethyl-butyl amine substituents Soil-incorporated herbicide
Isopropalin 4-Isopropyl-2,6-dinitro-N,N-dipropylaniline C₁₅H₂₃N₃O₄ 4-isopropyl group Selective grass control
Dinitramine N⁴,N⁴-Diethyl-α,α,α-trifluoro-3,5-dinitrotoluene-2,4-diamine C₁₁H₁₂F₃N₅O₄ Diethylamine substituents Cotton and soybean herbicide

Sources:

Efficacy and Toxicity Comparisons

Nitralin vs. Trifluralin

  • Effective at 1.12–1.68 kg/ha in cucumbers . Trifluralin: More toxic to shoots (E₀ concentration: 0.25–0.50 µg/g soil) and shows vapor-phase activity, making it potent against emerged weeds .
  • Environmental Persistence :
    • Both compounds degrade within 6 months, but trifluralin’s trifluoromethyl group enhances soil adsorption, reducing leaching .

Nitralin vs. Pentafluorosulfanyl Analogs

A trifluralin analog (2,6-dinitro-4-pentafluorosulfanyl-N,N-dipropylaniline) synthesized by Lim et al. (2007) showed:

  • Post-emergence potency : 2× higher than trifluralin.
  • Pre-emergence activity : 5× more effective against quackgrass and crabgrass .

Environmental and Microbial Impact

  • Soil Behavior : Nitralin residues remain in the tilled layer, whereas herbicides like diuron and linuron penetrate deeper soil layers .
  • Microbial Effects : Nitralin at 25 µg/ml stimulates Pseudomonas fluorescens growth, unlike paraquat or picloram, which inhibit microbial activity .

Agricultural Use Cases

  • Cotton : Nitralin at 0.56–1.68 kg/ha reduces johnsongrass rhizome viability but is less effective than dinitramine .

Q & A

Q. Basic: What synthetic routes are available for preparing 2,4-Dinitro-N,N-dipropylaniline, and how is its purity validated?

Answer:
this compound is synthesized via nucleophilic aromatic substitution. For example, 2,4-dinitrochlorobenzene reacts with dipropylamine under controlled conditions (e.g., in anhydrous ethanol at 60–80°C). Post-synthesis purification involves column chromatography or recrystallization. Structural validation uses:

  • 1H/13C NMR : To confirm substituent positions and alkyl group integration .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight verification .
  • Melting Point Analysis : Consistency with literature values (e.g., 42°C for the 4-methyl derivative) ensures purity .

Q. Basic: What physicochemical properties are critical for handling this compound in laboratory settings?

Answer:
Key properties include:

  • Melting Point : 42°C (for 4-methyl analog) .
  • Solubility : Low water solubility (304 mg/L at 27°C in analogs), necessitating organic solvents (e.g., DMSO, ethanol) .
  • Stability : Light-sensitive due to nitro groups; storage in amber vials under inert gas is recommended .
  • Molecular Weight : ~281.3 g/mol (for 4-methyl derivative), confirmed via HRMS .

Q. Advanced: How do alkyl chain lengths in N,N-dialkylaniline derivatives influence biological activity?

Answer:
Comparative studies show:

  • Antifungal Activity : N,N-dipropylaniline exhibits moderate activity, while shorter chains (e.g., dimethyl or diethyl analogs) display lower efficacy. Bulky propyl groups enhance steric hindrance, potentially improving target binding .
  • Structure-Activity Relationship (SAR) : Propyl groups balance lipophilicity and steric effects, optimizing membrane penetration and enzyme inhibition .

Q. Advanced: What role does oxygen play in photoinitiated polymerization systems using nitroaniline derivatives?

Answer:
In systems with para-nitroaniline and N,N-dipropylaniline:

  • Oxygen Inhibition : At high N,N-dipropylaniline ratios (e.g., 8:1), oxygen competes with initiation, reducing para-nitroaniline conversion rates. This is mitigated by inert atmosphere or oxygen scavengers .
  • Optimal Molar Ratios : A 1:4 ratio of para-nitroaniline to N,N-dipropylaniline maximizes initiation rate (k = 0.73–1 s⁻¹) due to efficient radical generation .

Q. Advanced: How do structural modifications (e.g., nitro positioning) affect herbicide efficacy in dinitroaniline analogs?

Answer:

  • Nitro Group Placement : 2,4-Dinitro substitution (vs. 2,6-dinitro in nitralin) alters electron distribution, affecting soil adsorption and root uptake.
  • Alkyl Chain Impact : Dipropyl groups enhance soil persistence compared to shorter chains (e.g., dimethyl), but reduce mobility due to hydrophobicity .
  • Environmental Degradation : Nitro groups increase photolytic stability, requiring UV-Vis spectroscopy to track degradation products .

Q. Basic: What analytical techniques are used to quantify this compound in environmental samples?

Answer:

  • HPLC-UV/Vis : Detects at λ ≈ 365 nm (nitro group absorption) with C18 columns .
  • GC-MS : Derivatization (e.g., silylation) improves volatility for trace analysis .
  • Spectrophotometry : Quantifies nitro group concentration via Beer-Lambert law in kinetic studies .

Q. Advanced: How do competing reactions (e.g., byproduct formation) occur during synthesis, and how are they minimized?

Answer:

  • Byproducts : Include mono-alkylated intermediates (e.g., N-propylaniline) due to incomplete substitution.
  • Mitigation Strategies :
    • Excess dipropylamine (2–3 eq.) drives reaction completion .
    • Temperature control (60–80°C) avoids decomposition of nitro groups .
    • Purification via flash chromatography (silica gel, hexane/ethyl acetate) isolates target compound .

Q. Advanced: What mechanistic insights explain the photoinitiation efficiency of nitroaniline-amine systems?

Answer:

  • Radical Generation : UV irradiation (365 nm) excites para-nitroaniline, generating nitro radicals. N,N-dipropylaniline donates hydrogen atoms, forming initiating radicals for vinyl monomers .
  • Kinetic Modeling : First-order dependence on para-nitroaniline concentration, with rate-limiting steps involving amine radical scavenging .

Properties

IUPAC Name

2,4-dinitro-N,N-dipropylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-3-7-13(8-4-2)11-6-5-10(14(16)17)9-12(11)15(18)19/h5-6,9H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXCRXLTJJLOIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60578038
Record name 2,4-Dinitro-N,N-dipropylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60578038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54718-72-8
Record name 2,4-Dinitro-N,N-dipropylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60578038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To an ice cooled solution of 2,4-dinitrofluorobenzene (9.3 g, 50 mmol) and K2CO3 (6.9 g, 50 mmol) in 40 ml NMP was added dropwise dipropylamine (6.07 g, 60 mmol) in 10 ml NMP. After stirring for 1 hr, the reaction mixture was poured into a separatory funnel containing 100 ml water and extracted 3×100 mls with ether. The combined organics were washed with 3×100 ml water, 100 ml brine, dried with anhydrous MgSO4 and concentrated, giving 13.1 g crude product. This material was pure enough to carry on to the next step.
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